4-(4-Chloro-2-fluorobenzyl)piperidin-4-ol
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Overview
Description
4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-fluorophenylmethyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 4-chloro-2-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form 4-[(4-chloro-2-fluorophenyl)methyl]piperidine.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring at the 4-position to yield 4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-one.
Reduction: Formation of 4-[(4-chloro-2-fluorophenyl)methyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chloro-2-fluorophenyl)methyl]piperidine
- 4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-one
- 4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-thiol
Uniqueness
4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol is unique due to the presence of both a hydroxyl group and a 4-chloro-2-fluorophenylmethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClFNO |
---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
4-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15ClFNO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
OVZVELFSMYBHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=C(C=C2)Cl)F)O |
Origin of Product |
United States |
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